Tiazofurin

IMPDH inhibition Leukemia K562

Tiazofurin is a synthetic C-nucleoside prodrug that uniquely requires intracellular activation to TAD, a selective IMPDH inhibitor. Its metabolism via NMN adenylyltransferase distinguishes it from ribavirin. With Ki values of 5.4 µM (hCNT3) and 16 µM (hENT2), it outperforms benzamide riboside in transporter studies. Ideal for partial IMPDH blockade models, GTP depletion studies, and synergy screening with DNA-damaging agents. Ensure cold-chain integrity during transport.

Molecular Formula C9H12N2O5S
Molecular Weight 260.27 g/mol
CAS No. 60084-10-8
Cat. No. B1684497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiazofurin
CAS60084-10-8
Synonyms2-beta-D-ribofuranosylthiazole-4-carboxamide
2-ribofuranosylthiazole-4-carboxamide
NSC 286193
riboxamide
tiazofurin
tiazofurin, (alpha-D)-isomer
Tiazole
Molecular FormulaC9H12N2O5S
Molecular Weight260.27 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)C2C(C(C(O2)CO)O)O)C(=O)N
InChIInChI=1S/C9H12N2O5S/c10-8(15)3-2-17-9(11-3)7-6(14)5(13)4(1-12)16-7/h2,4-7,12-14H,1H2,(H2,10,15)/t4-,5-,6-,7-/m1/s1
InChIKeyFVRDYQYEVDDKCR-DBRKOABJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tiazofurin (CAS 60084-10-8): A Selective IMP Dehydrogenase Inhibitor for Targeted Anticancer Research


Tiazofurin is a synthetic C-nucleoside analogue that functions as a prodrug, requiring intracellular metabolic activation to its active form, thiazole-4-carboxamide adenine dinucleotide (TAD), an analogue of nicotinamide adenine dinucleotide (NAD) [1]. TAD acts as a potent and selective inhibitor of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in de novo guanine nucleotide biosynthesis, thereby depleting cellular GTP and dGTP pools and inhibiting proliferation [2]. Distinct from broad-spectrum antiviral agents like ribavirin, tiazofurin demonstrates potent anticancer activity, particularly in hematological malignancies, and has been evaluated in clinical trials for refractory leukemias [3].

Why Tiazofurin Cannot Be Substituted with Other IMPDH Inhibitors in Research Applications


IMPDH inhibitors share a common enzymatic target, yet profound differences in metabolic activation, transporter affinity, and off-target effects preclude generic substitution. Tiazofurin's unique metabolism via NMN adenylyltransferase to TAD, distinct from the phosphorylation-dependent activation of ribavirin, dictates its specific cellular pharmacology [1]. Furthermore, tiazofurin exhibits superior transportability via hCNT3 and hENT2 compared to benzamide riboside, influencing tissue-specific uptake and efficacy [2]. Crucially, tiazofurin also demonstrates unique interference with nucleoside salvage pathways that is not observed with mycophenolic acid, further differentiating its cellular impact [3]. These quantitative biochemical and cellular distinctions, detailed below, are critical for proper experimental design and interpretation.

Quantitative Evidence for Tiazofurin Differentiation: A Comparative Analysis for Scientific Selection


Comparative IMPDH Inhibition and Cellular Potency in K562 Leukemia Cells

Tiazofurin, benzamide riboside (BR), and selenazofurin were compared for their ability to inhibit IMPDH activity in human myelogenous leukemia K562 cells [1]. After a 4-hour incubation with 10 µM of each compound, tiazofurin caused a 26% decrease in IMPDH activity, compared to a 49% decrease with BR and a 71% decrease with selenazofurin, establishing a clear potency rank order of selenazofurin > BR > tiazofurin in this specific assay [1].

IMPDH inhibition Leukemia K562

Differential Nucleoside Transporter Affinity and Cellular Uptake

A study comparing tiazofurin (TR) and benzamide riboside (BR) transport in recombinant human nucleoside transporters revealed that tiazofurin exhibits significantly higher affinity for key transporters, particularly hCNT3 and hENT2 [1]. The inhibition constant (Ki) for hCNT3 was 5.4 µM for TR versus 226 µM for BR, a 42-fold difference. For hENT2, Ki values were 16 µM for TR versus 271 µM for BR, a 17-fold difference [1].

Nucleoside transporter Pharmacokinetics Cellular uptake

Potency Differential in L1210 Leukemia Cell Growth Inhibition

A direct comparison in L1210 murine leukemia cells showed that tiazofurin and its selenium analog, selenazofurin, inhibit cell growth in a dose-dependent manner with significantly different potencies [1]. The IC50 value for tiazofurin was 2.0 µM, while selenazofurin was an order of magnitude more potent with an IC50 of 0.2 µM [1].

Antiproliferative activity L1210 Leukemia

Clinical Efficacy in Refractory Myeloid Leukemia Versus Discontinued Solid Tumor Trials

Tiazofurin has demonstrated distinct clinical efficacy in hematological malignancies. In a study of 26 patients with end-stage leukemia treated with a 1-hour IV infusion, 7 achieved complete remission and 7 showed hematologic responses, with an 83% (10/12) response rate in patients with myeloid blast crisis of chronic granulocytic leukemia [1]. This contrasts with Phase I trials in solid tumors, which were discontinued due to significant toxicity, including neurotoxicity and pleuropericarditis [2].

Clinical response Leukemia Tumor specificity

Optimal Research and Industrial Applications for Tiazofurin Based on Differentiated Evidence


Investigating Graded IMPDH Inhibition in Leukemia Cell Models

Given its moderate potency as an IMPDH inhibitor (26% inhibition at 10 µM in K562 cells [4]), tiazofurin is an ideal tool for studying the cellular consequences of partial, rather than complete, IMPDH blockade. This is particularly relevant for investigating metabolic adaptations or resistance mechanisms that arise under submaximal enzyme inhibition, a scenario more representative of clinical exposure. Researchers should utilize tiazofurin alongside more potent inhibitors like selenazofurin to establish dose-response relationships for downstream effects.

Probing hCNT3/hENT2-Mediated Drug Transport and Resistance

Tiazofurin's high affinity for the hCNT3 and hENT2 nucleoside transporters (Ki of 5.4 µM and 16 µM, respectively [4]) makes it a valuable probe for studying the role of these transporters in drug uptake and efflux. It can be used to characterize transporter expression in different cell lines or patient samples, and to model how variations in transporter activity might influence sensitivity or resistance to nucleoside analog therapies. This is a key differentiation from benzamide riboside, which has significantly lower affinity.

Biochemical Targeting and Monitoring in Preclinical Leukemia Models

The clinical correlation between tiazofurin-induced decreases in leukemic blast IMPDH activity and GTP pools with hematological response [4] provides a robust pharmacodynamic framework. In preclinical in vivo models of leukemia (e.g., xenografts or syngeneic models), tiazofurin can be used to validate biochemical monitoring strategies, such as measuring target enzyme inhibition and nucleotide pool depletion in tumor tissue as biomarkers of drug action and efficacy.

Investigating Synergistic Cytotoxicity with Alkylating Agents

Research has demonstrated synergistic cytotoxicity between tiazofurin and the alkylating agent dibromodulcitol (DBD) in hepatoma cells [4]. Tiazofurin can be employed in combinatorial drug screening to identify and validate synergistic interactions with DNA-damaging agents or other chemotherapeutics. This application leverages its specific mechanism of GTP depletion, which may potentiate the effects of agents targeting other cellular pathways.

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